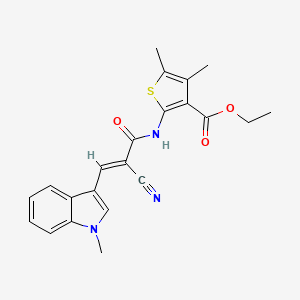

(E)-ethyl 2-(2-cyano-3-(1-methyl-1H-indol-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-(1-methylindol-3-yl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S/c1-5-28-22(27)19-13(2)14(3)29-21(19)24-20(26)15(11-23)10-16-12-25(4)18-9-7-6-8-17(16)18/h6-10,12H,5H2,1-4H3,(H,24,26)/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRQNSZPDDDKRR-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CN(C3=CC=CC=C32)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C/C2=CN(C3=CC=CC=C32)C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-ethyl 2-(2-cyano-3-(1-methyl-1H-indol-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₂N₂O₂S

- Molecular Weight : 240.26 g/mol

- CAS Number : 62309-96-0

This compound features an indole ring, a thiophene moiety, and a cyano group, which contribute to its biological activity.

Research indicates that the compound exhibits various biological activities through multiple mechanisms:

- Antioxidant Activity : The presence of the thiophene ring enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells. Studies have demonstrated that derivatives of thiophene exhibit significant antioxidant properties, which may be applicable in preventing cellular damage associated with various diseases .

- Antibacterial Properties : Preliminary studies have shown that compounds similar to this compound possess antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The structure's ability to interact with bacterial membranes is believed to play a critical role in its antibacterial effects .

- Anticancer Potential : Some studies suggest that the indole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific interactions with cellular pathways involved in cancer growth are under investigation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Significant reduction in oxidative stress | |

| Antibacterial | Effective against E. coli, S. aureus | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study: Antibacterial Activity

A study conducted on a series of thiophene derivatives, including compounds similar to this compound, demonstrated that these compounds were effective against Gram-positive and Gram-negative bacteria. The derivatives exhibited a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, indicating their potential as alternative antibacterial agents .

Case Study: Antioxidant Properties

In another investigation focusing on the antioxidant capacity of thiophene derivatives, it was found that at a concentration of 100 µM, certain derivatives showed remarkable scavenging activity against DPPH radicals. This suggests that this compound could be beneficial in formulations aimed at reducing oxidative damage in biological systems .

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The target compound distinguishes itself from analogs by incorporating a 1-methylindole group instead of substituted phenyl rings (e.g., 4-hydroxyphenyl, 4-methoxyphenyl) (Table 1). Key structural comparisons include:

- Indole vs.

- Electronic Effects : Electron-donating groups (e.g., -OH, -OCH₃) on phenyl analogs increase electron density in the acrylamido system, whereas the indole’s conjugated system may delocalize electron density differently, affecting reactivity and bioactivity .

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Melting Points : Phenyl analogs with polar substituents (e.g., -OH) exhibit higher melting points (e.g., 298–300°C for 3d ) due to hydrogen bonding . The indole variant’s melting point may differ based on crystallinity and intermolecular interactions.

- Solubility : Hydroxyl groups in phenyl analogs improve aqueous solubility, whereas the indole’s lipophilic nature may enhance membrane permeability but reduce solubility in polar solvents.

Q & A

Q. What is the synthetic route for (E)-ethyl 2-(2-cyano-3-(1-methyl-1H-indol-3-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate?

The compound is synthesized via a Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and substituted aldehydes (e.g., 1-methyl-1H-indole-3-carbaldehyde). The reaction is catalyzed by piperidine and acetic acid in toluene under reflux for 5–6 hours, yielding products in 72–94% purity after recrystallization with alcohol . Key steps include:

- Cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole .

- Condensation with aldehydes to form the acrylamido moiety .

Q. How is the purity and structural integrity of the compound validated?

- Melting points are determined to assess purity .

- Spectroscopic characterization includes:

- IR spectroscopy : Peaks at ~2212 cm⁻¹ (C≡N stretch), 1660–1668 cm⁻¹ (ester C=O), and 1588–1605 cm⁻¹ (amide C=O) .

- 1H NMR : Signals for methyl groups (δ 1.27–2.30 ppm), ethyl ester protons (δ 4.33–4.48 ppm), and aromatic/olefinic protons (δ 6.96–8.37 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 419 [M + Na]+) confirm molecular weight .

Q. What in vitro assays are used to evaluate its antioxidant activity?

- DPPH radical scavenging : Measures hydrogen-donating capacity.

- LOX (lipoxygenase) inhibition : Assesses anti-inflammatory potential via arachidonic acid pathway modulation.

- Dose-response curves (e.g., IC₅₀ values) are generated for quantitative comparison with standards like ascorbic acid .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

- SHELX software (e.g., SHELXL) is employed for structure refinement using high-resolution diffraction data.

- Key parameters:

- Twinning analysis for overlapping reflections.

- Residual density maps to validate hydrogen bonding (e.g., NH···O=C interactions in the acrylamido group) .

Q. What methodological challenges arise in optimizing its anti-inflammatory activity?

- Bioavailability : Poor solubility in aqueous media limits in vivo efficacy. Strategies include:

- Pro-drug design : Ester hydrolysis to enhance hydrophilicity.

- Nanoparticle encapsulation for targeted delivery.

- Off-target effects : Screening against COX-1/COX-2 isoforms ensures selectivity .

Q. How do substituents on the phenyl ring influence bioactivity?

- Electron-withdrawing groups (e.g., -NO₂) enhance antioxidant activity by stabilizing radical intermediates.

- Hydrophobic substituents (e.g., -CH(CH₃)₂) improve membrane permeability, as seen in derivatives with 78–90% yield and IC₅₀ values < 50 µM in DPPH assays .

- Quantitative QSAR models correlate substituent Hammett constants (σ) with activity trends .

Q. How can conflicting data on synthetic yields be resolved?

- Reaction monitoring : Use TLC (benzene:ethyl acetate = 4:1) to track intermediate formation .

- Catalyst optimization : Replace piperidine with DBU for faster kinetics.

- Example: Substituting 4-hydroxyphenyl aldehyde increased yield to 90% vs. 78% for 4-isopropylphenyl derivatives due to improved electrophilicity .

Q. What computational methods predict its metabolic stability?

- In silico CYP450 metabolism : Tools like Schrödinger’s MetaSite predict oxidation sites (e.g., indole methyl group).

- MD simulations : Assess binding to serum albumin for half-life estimation.

- ADMET profiles highlight potential hepatotoxicity risks from cyano group metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.